ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate
CAS No.: 1443980-73-1
Cat. No.: VC2847602
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1443980-73-1 |
---|---|
Molecular Formula | C11H11N3O2 |
Molecular Weight | 217.22 g/mol |
IUPAC Name | ethyl 2-imidazol-1-ylpyridine-3-carboxylate |
Standard InChI | InChI=1S/C11H11N3O2/c1-2-16-11(15)9-4-3-5-13-10(9)14-7-6-12-8-14/h3-8H,2H2,1H3 |
Standard InChI Key | ACRVAUFUMUYUDQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=CC=C1)N2C=CN=C2 |
Canonical SMILES | CCOC(=O)C1=C(N=CC=C1)N2C=CN=C2 |
Introduction
Chemical Properties
Ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate is characterized by its molecular formula C11H11N3O2 and a molecular weight of 217.2239 g/mol. The compound consists of an imidazole ring connected to the 2-position of a pyridine ring, with an ethyl carboxylate group at the 3-position of the pyridine ring. Its key chemical properties are summarized in Table 1.
Table 1: Chemical Properties of Ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate
Structural Characteristics
The structure of ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate features an imidazole ring connected to a pyridine ring at the 2-position, with an ethyl carboxylate group at the 3-position of the pyridine ring. This arrangement creates a molecule with several key structural features that contribute to its chemical properties and potential applications.
The imidazole ring in this compound is a five-membered heterocycle with two nitrogen atoms at positions 1 and 3. It is connected to the pyridine ring through the nitrogen at position 1, which alters the electronic properties of both ring systems compared to their independent forms. The pyridine ring, a six-membered heterocycle with one nitrogen atom, provides an additional site for potential interactions through its nitrogen lone pair. The ethyl carboxylate group at the 3-position of the pyridine introduces an ester functionality that could be important for biological activity or serve as a site for further chemical modifications.
Imidazole rings are known to participate in various interactions, including hydrogen bonding, π-π stacking, and metal coordination, due to the presence of the nitrogen atoms . The pyridine nitrogen can also participate in similar interactions, potentially enhancing the molecule's ability to interact with biological targets or serve as a ligand in coordination chemistry. The specific arrangement of these functional groups in ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate creates a unique electronic environment that distinguishes it from other imidazole or pyridine derivatives.
The literature shows that imidazole derivatives have been extensively studied for their antioxidant properties. Table 3 presents an example of antioxidant activities reported for some imidazole compounds, which might suggest potential research directions for ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate.
Table 3: Antioxidant Activity of Selected Imidazole Derivatives
Compounds | R₁ | R₂ | R₃ | Inhibition (%) at 0.5 mM | IC₅₀ (µM) |
---|---|---|---|---|---|
61a | H | Cl | CH₃ | 62.58 ± 0.7 | 175.26 ± 1.24 |
61b | H | Cl | Br | 71.74 ± 0.2 | 146.27 ± 1.09 |
61c | Br | H | F | 71.87 ± 0.5 | 181.26 ± 1.1 |
61d | H | Br | CH₃ | 90.39 ± 0.5 | 148.26 ± 1.2 |
Quercetin | - | - | - | 93.21 ± 0.9 | 16.96 ± 0.1 |
Data adapted from Table 21 in reference
Additionally, the presence of multiple nitrogen atoms in ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate suggests potential applications in coordination chemistry, where the compound could serve as a ligand for metal complexes. Such complexes might have applications in catalysis, materials science, or as metallodrugs with therapeutic properties.
Pharmacological Properties
Imidazole derivatives have been extensively studied for their pharmacological properties. For instance, certain benzimidazole derivatives have shown promising antihypertensive activity, as indicated by their ex vivo vasorelaxant effects. Table 4 presents data on the antihypertensive activity of selected imidazole derivatives, which might provide insights into potential research directions for ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate.
Table 4: Antihypertensive Activity of Selected Imidazole Derivatives
Compounds | With endothelium (+E) | Without endothelium (−E) | ||
---|---|---|---|---|
EC₅₀ (μM) | Emax (%) | EC₅₀ (μM) | Emax (%) | |
67d | 3.18 ± 0.30 | 93.16 ± 3.52 | 15.03 ± 7.59 | 85.31 ± 2.63 |
67h | 34.84 ± 5.43 | 99.55 ± 1.23 | 140.14 ± 63.2 | 97.67 ± 3.26 |
67i | 38.53 ± 2.35 | 101.17 ± 5.83 | 77.42 ± 9.41 | 99.6 ± 13.5 |
Pimobendan | 4.67 ± 0.83 | 93.22 ± 5.23 | N.T | N.T |
Data adapted from Table 26 in reference , N.T = Not tested
Of particular interest is the potential antimycobacterial activity of imidazole-containing compounds. Several studies have reported the efficacy of imidazole derivatives against Mycobacterium tuberculosis. Table 5 presents data on the anti-tubercular activity of selected imidazole derivatives, highlighting another potential research direction for ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate.
Table 5: Anti-tubercular Activity of Selected Imidazole Derivatives
Compounds | R | Inhibition % |
---|---|---|
71d | 3-Cl | 50 |
71f | 3,4-Cl₂ | 34 |
71i | 3-NO₂ | 43 |
71j | 4-NO₂ | 43 |
Rifampicin | - | > 98 |
Data adapted from Table 29 in reference
Furthermore, search result specifically discusses the design and synthesis of imidazole and triazole pyrazoles as Mycobacterium tuberculosis CYP121A1 inhibitors, with some compounds showing MIC values as low as 1.562 μg/mL . This further supports the potential relevance of imidazole-containing compounds like ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate in antimycobacterial research.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy would be a primary tool for structural elucidation. The 1H NMR spectrum would show characteristic signals for the aromatic protons of the imidazole and pyridine rings, typically in the range of δ 7-9 ppm. The ethyl group would give characteristic signals, with the methylene protons appearing as a quartet around δ 4-4.5 ppm and the methyl protons as a triplet around δ 1-1.5 ppm. 13C NMR would show signals for the carbonyl carbon of the ester group (around δ 165-175 ppm), the aromatic carbons of the imidazole and pyridine rings (δ 120-160 ppm), and the aliphatic carbons of the ethyl group (δ 10-60 ppm).
Mass Spectrometry would confirm the molecular weight of the compound (m/z 217) and provide information about fragmentation patterns. Typical fragmentation might include loss of the ethoxy group or cleavage between the imidazole and pyridine rings.
Infrared (IR) Spectroscopy would reveal the presence of functional groups, particularly the carbonyl group of the ester, which would show a characteristic absorption band around 1700-1750 cm^-1. The C=N and C=C stretching vibrations of the imidazole and pyridine rings would appear in the range of 1400-1600 cm^-1.
High-Performance Liquid Chromatography (HPLC) would be useful for assessing the purity of the compound and could also be used for quantitative analysis in various applications. A typical HPLC method might use a C18 column with a mobile phase consisting of a mixture of water and acetonitrile, possibly with modifiers such as formic acid or ammonium acetate.
X-ray Crystallography would provide detailed information about the three-dimensional structure of the molecule, including bond lengths, bond angles, and molecular conformation, if crystals of suitable quality can be obtained.
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